molecular formula C8H17ClN6 B1213031 Pentamethylmelamine monohydrochloride CAS No. 16268-63-6

Pentamethylmelamine monohydrochloride

Cat. No.: B1213031
CAS No.: 16268-63-6
M. Wt: 232.71 g/mol
InChI Key: GTXYDUGJWZBXOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentamethylmelamine monohydrochloride (PMM) is a water-soluble cytotoxic S-triazine derivative that has been investigated as an alternative to hexamethylmelamine in cancer research . Its molecular formula is C8H17ClN6, and it is identified by CAS Number 35832-09-8 . This compound is metabolized in the body through demethylation, producing active metabolites including tetramethylmelamine (TeMM), trimethylmelamine (TrMM), and dimethylmelamine (DMM) . These demethylated metabolites are considered to possess comparable relative antitumor potencies to the parent compound . The proposed mechanism of antitumor activity is thought to be mediated by intermediate hydroxymethyl metabolites generated by hepatic microsomal oxidation . Pharmacokinetic studies in humans have shown that Pentamethylmelamine is rapidly cleared from plasma, with a mean terminal half-life of approximately 1.7 to 2.2 hours, a volume of distribution around 2000 ml/kg, and a metabolic clearance rate of about 14 (ml/min)/kg . A key characteristic observed in research is its ability to distribute into tumors, with concentrations in intracerebral tumors generally found to be much higher than in concurrent plasma samples . Monomethylmelamine (MMM) was identified as the major metabolite found in tumor samples and was the only PMM metabolite detected in brain tissue, indicating the compound's penetration into the central nervous system . The neurological toxicity observed in studies appears to depend on the pharmacokinetics of the drug and its demethylated metabolites, with increased toxicity associated with hepatic dysfunction that leads to reduced clearance . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

16268-63-6

Molecular Formula

C8H17ClN6

Molecular Weight

232.71 g/mol

IUPAC Name

[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-methylazanium;chloride

InChI

InChI=1S/C8H16N6.ClH/c1-9-6-10-7(13(2)3)12-8(11-6)14(4)5;/h1-5H3,(H,9,10,11,12);1H

InChI Key

GTXYDUGJWZBXOI-UHFFFAOYSA-N

SMILES

C[NH2+]C1=NC(=NC(=N1)N(C)C)N(C)C.[Cl-]

Canonical SMILES

C[NH2+]C1=NC(=NC(=N1)N(C)C)N(C)C.[Cl-]

Related CAS

16268-62-5 (Parent)

Synonyms

pentamethylmelamine
pentamethylmelamine hydrochloride
pentamethylmelamine monohydrochloride

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Pentamethylmelamine monohydrochloride has shown significant potential as an anticancer agent. It operates through mechanisms including:

  • DNA Alkylation : The compound can alkylate DNA, disrupting essential cellular processes necessary for cancer cell proliferation .
  • Enzyme Inhibition : It inhibits enzymes involved in nucleotide synthesis, which are crucial for the growth of cancer cells. This inhibition can lead to apoptosis (programmed cell death) in affected cells .

Biological Research

Research has focused on this compound's interactions with various biological targets:

  • Cancer Cell Studies : Investigations have demonstrated its ability to inhibit DNA synthesis in cancer cells, making it a candidate for further development in cancer therapies .
  • Comparative Studies : Studies comparing this compound with other melamine derivatives highlight its unique properties and potential advantages in therapeutic applications .

Several studies have documented the efficacy of this compound in inhibiting cancer cell growth:

  • In Vivo Studies : Research involving murine models has shown that pentamethylmelamine interacts effectively with DNA and proteins, leading to significant reductions in tumor size .
  • Mechanistic Insights : Investigations have revealed that its mechanism involves the disruption of nucleotide synthesis pathways, which is critical for cancer cell survival .

Comparison with Similar Compounds

The following analysis compares pentamethylmelamine monohydrochloride with structurally and functionally related compounds, focusing on pharmacokinetics, metabolism, and pharmacological activity.

Structural and Functional Analogs
Compound Core Structure Methyl Groups Salt Form Primary Use/Activity
This compound Triazine 5 Monohydrochloride Investigational antineoplastic
Hexamethylmelamine (HMM) Triazine 6 None Antineoplastic (historical)
Melamine Triazine 0 None Industrial/Non-pharmacological
Naratriptan Hydrochloride Indole sulfonamide N/A Monohydrochloride Migraine treatment

Key Observations :

  • The number of methyl groups influences lipophilicity and metabolic stability.
  • The monohydrochloride salt in pentamethylmelamine and naratriptan enhances aqueous solubility, critical for oral or injectable formulations .
Pharmacokinetic and Metabolic Profiles
Parameter This compound* Hexamethylmelamine (HMM)
Plasma Half-Life Not reported 13 hours (humans)
Urinary Excretion (24 hr) Not reported 61% (humans), 74% (rats)
Major Metabolites Likely N-demethylated homologs N-demethylated homologs
Enzyme Inhibition (DHFR) Unlikely No inhibition observed

*Inferred from structural similarity to HMM.

  • Metabolism : Both compounds undergo N-demethylation without triazine ring cleavage, producing methylmelamines and melamine as metabolites. However, pentamethylmelamine’s reduced methyl groups may accelerate demethylation compared to HMM .
  • Excretion : HMM’s rapid urinary excretion (61–74%) suggests similar renal clearance pathways for pentamethylmelamine, though salt forms may alter renal handling .
Mechanistic and Therapeutic Differences
  • Antineoplastic Activity: HMM historically demonstrated antitumor effects, but its use declined due to variable efficacy and toxicity.
  • Salt-Specific Advantages: The hydrochloride salt in pentamethylmelamine may improve gastrointestinal absorption compared to non-salt analogs, as seen in naratriptan hydrochloride’s enhanced bioavailability .

Preparation Methods

Methylation Strategies for Melamine Derivatives

Melamine’s three amine groups provide six potential substitution sites for methylation. Achieving pentamethylation requires precise control over reaction conditions to avoid over-alkylation. A stepwise approach, inspired by the partial methylation of hydrazine derivatives , could involve sequential treatment with methylating agents. For example, melamine may react with methyl chloride in a basic aqueous medium, where the pH is carefully maintained to favor mono- or di-methylation at each stage.

Key parameters include:

  • Molar ratios : Limiting methyl chloride to 5 equivalents relative to melamine to prevent hexamethylation.

  • Temperature : Moderately elevated temperatures (50–80°C) to accelerate substitution without promoting side reactions.

  • Catalysts : Acidic catalysts, such as sulfuric acid , could protonate amine groups, enhancing electrophilic attack by methylating agents.

Selective protection of one amine group prior to methylation, followed by deprotection, represents an alternative strategy. However, this adds complexity to the synthesis and may reduce overall yield.

Hydrochloride Salt Formation

Conversion of the free base to the monohydrochloride salt parallels the isolation of Tapentadol hydrochloride . After methylation, the pentamethylmelamine free base is treated with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol or water). The hydrochloride salt precipitates upon cooling and is purified via recrystallization.

Optimization factors:

  • Stoichiometry : A 1:1 molar ratio of free base to HCl ensures monoprotonation.

  • Crystallization conditions : Slow cooling and seeding enhance crystal purity and size .

Process Scalability and Industrial Considerations

The monomethylhydrazine synthesis highlights industrial challenges in balancing yield and selectivity. For pentamethylmelamine, continuous-flow reactors could improve heat and mass transfer during methylation, minimizing localized over-alkylation. Additionally, in situ monitoring (e.g., pH probes or Raman spectroscopy) enables real-time adjustments to reagent feed rates.

Key metrics from analogous processes:

  • Catalyst recycling : Palladium on carbon (Pd/C), used in Tapentadol synthesis , could be recovered via filtration and reused, reducing costs.

  • Solvent recovery : Distillation and recycling of methanol or THF align with green chemistry principles .

Analytical Characterization and Quality Control

Confirming the degree of methylation and salt purity necessitates advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra identify methyl group distribution and confirm the absence of hexamethyl impurities.

  • High-Performance Liquid Chromatography (HPLC) : Quantifies hydrochloride content and detects residual solvents.

  • X-ray Diffraction (XRD) : Verifies crystalline structure and polymorphic form.

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